3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-
Overview
Description
This compound is also known as 1,2-dioleoyl-sn-glycero-3-phosphocholine . It is a metabolite found in or produced by Saccharomyces cerevisiae . The molecular formula is C44H84NO8P and it has a molecular weight of 786.1 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is [(2R)-2,3-bis[[ (Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate . The InChI Key is SNKAWJBJQDLSFF-NVKMUCNASA-N . The canonical SMILES representation is CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCN+©C)OC(=O)CCCCCCCC=CCCCCCCCC .Scientific Research Applications
Photopolymerization Properties
A study conducted by Allen et al. (1993) investigated the photopolymerization properties of water-soluble derivatives similar to the compound . The study focused on how substitution in certain positions affects the photopolymerization rates for acrylamide, revealing insights into the charge-transfer character of the lowest excited states of these compounds (Allen et al., 1993).
Synthesis and Applications in Pharmacology
Prashad et al. (2002) detailed an efficient synthesis method for a compound structurally related to the requested compound, highlighting its application as a carnitine palmitoyltransferase I inhibitor. This research is crucial for understanding the practical synthesis of complex organic compounds with potential pharmacological applications (Prashad et al., 2002).
Caged Bicyclic Phosphorus Compounds
Li Yu-gui et al. (1988) explored the chemistry of caged bicyclic phosphorus compounds. This research is pertinent to understanding the behavior and potential applications of bicyclic phosphates, which are structurally similar to the compound (Li Yu-gui et al., 1988).
Fluorescence and Phosphorescence Properties
Allen et al. (1986) examined the fluorescence and phosphorescence properties of water-soluble methyl substituted derivatives of compounds structurally akin to the one . Their findings contribute to understanding the photophysical properties of these compounds, which is valuable for various applications in materials science and biochemistry (Allen et al., 1986).
Synthesis of Carbonyl Thioureas Derivatives
Li Yu (1996) conducted a study on the synthesis of carbonyl thioureas derivatives related to the compound . This research is important for the development of new organic synthesis methods and understanding the properties of these derivatives (Li Yu, 1996).
Safety and Hazards
Properties
IUPAC Name |
[(2R)-2-[(E)-tetradec-9-enoyl]oxy-3-[(Z)-tetradec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3/b14-12-,15-13+/t34-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCZHZMYOZARRJ-LIWVSQOASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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